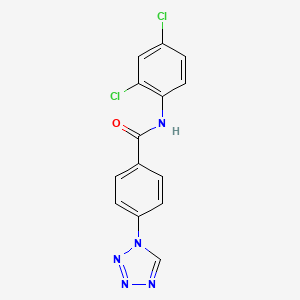
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name and similar compounds. It likely contains a chromene structure (4H-chromen-7-yl), which is a heterocyclic compound. It also has methoxyphenyl groups, which consist of a phenyl ring with a methoxy group attached .科学的研究の応用
Synthesis and Structure of Highly Substituted Pyrazole Ligands
The chemical 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, related to highly substituted pyrazoles, has been synthesized and used as a ligand in the formation of complexes with platinum(II) and palladium(II) metal ions. This process demonstrates the potential for developing new metal complexes with unique properties, confirmed through X-ray crystallography, spectral analysis, and elemental analysis Budzisz, Małecka, & Nawrot, 2004.
Antibacterial Effects and Synthesized New Derivatives
Research into the antibacterial activity of compounds related to 4-hydroxy-chromen-2-one, which shares a core structure with the chemical , has led to the synthesis of new derivatives with high levels of bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings open up possibilities for developing novel organic compounds with significant antibacterial properties Behrami & Dobroshi, 2019.
Biologically Active Secondary Metabolites from Ginkgo Biloba
Compounds structurally similar to 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate, isolated from Ginkgo biloba, have shown significant antioxidant activities. These findings highlight the potential for such chemicals to contribute to the development of antioxidant therapies, with certain compounds displaying activity levels significantly higher than standard ascorbic acid Bedir, Tatli, Khan, Zhao, Takamatsu, Walker, Goldman, & Khan, 2002.
Synthesis and Anti-proliferative Activity against Human Cancer Cells
A family of derivatives based on the bis-chromone scaffold, which includes the mentioned chemical structure, has been synthesized and evaluated for anti-cancer activity. Notably, specific derivatives demonstrated micromolar levels of in vitro anti-proliferative activity against various human cancer cell lines, suggesting the therapeutic potential of these compounds in oncology Venkateswararao, Sharma, Manickam, Yun, & Jung, 2014.
Antibacterial and Antioxidant Activities of New Thiazolidinones Containing Coumarin Moieties
Synthesis of new coumarin derivatives has led to compounds with enhanced antibacterial activity against pathogens like E. coli, S. aureus, and B. subtilis, and notable antioxidant properties. This research points to the chemical's potential as a foundation for developing compounds with dual antibacterial and antioxidant benefits Hamdi, Al-ayed, Said, & Fabienne, 2012.
Safety And Hazards
特性
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-23(17-8-4-6-10-20(17)28-2)24(26)18-13-12-16(14-22(18)30-15)31-25(27)19-9-5-7-11-21(19)29-3/h4-14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSGTZONLSLDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

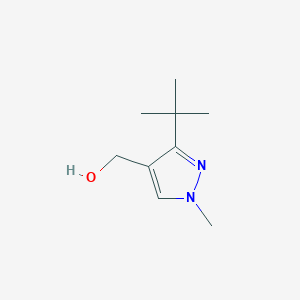
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(methylamino)piperidin-1-yl)methanone hydrochloride](/img/structure/B2818309.png)
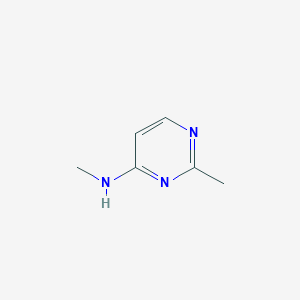
![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-5'-ylmethanamine hydrochloride](/img/structure/B2818311.png)
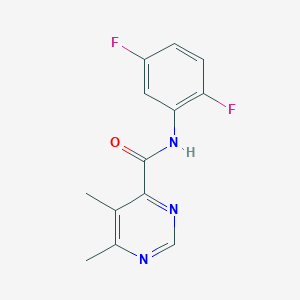

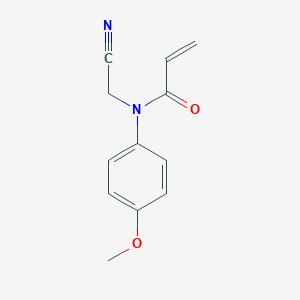

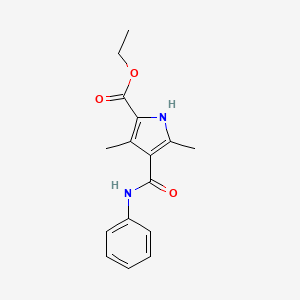
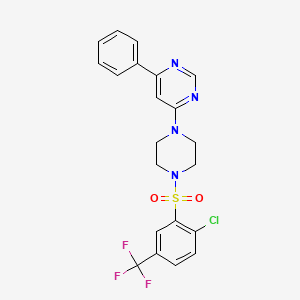
![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B2818326.png)
![5-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2818329.png)
![ethyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2818330.png)
